Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol
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Overview
Description
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes.
Scientific Research Applications
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBS ethers and more susceptible to solvolysis.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Benzyl ethers: Provide good protection but require harsher conditions for deprotection.
Uniqueness
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its ability to withstand a wide range of reaction conditions without degradation sets it apart from other protecting groups .
Properties
CAS No. |
138777-16-9 |
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Molecular Formula |
C13H28O4Si |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si.C2H4O2/c1-10(7-8-12)9-13-14(5,6)11(2,3)4;1-2(3)4/h7,12H,8-9H2,1-6H3;1H3,(H,3,4) |
InChI Key |
XTOLOHZZPILKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CO[Si](C)(C)C(C)(C)C.CC(=O)O |
Origin of Product |
United States |
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